molecular formula C9H14O2 B1583961 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one CAS No. 4883-60-7

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

Cat. No. B1583961
CAS RN: 4883-60-7
M. Wt: 154.21 g/mol
InChI Key: DWGZTTFGUFHAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one, also known as 2-Hydroxyisophorone, is an analytical standard . It has the empirical formula C9H14O2 and a molecular weight of 154.21 .


Synthesis Analysis

3,5,5-Trimethyl-2-cyclohexen-1-ol undergoes oxidation in the presence of palladium on activated charcoal under an ethylene atmosphere to yield the corresponding carbonyl compound .


Molecular Structure Analysis

The IUPAC Standard InChI for 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one is InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h11H,4-5H2,1-3H3 .


Chemical Reactions Analysis

The primary chemical reaction involving 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one is its synthesis from 3,5,5-Trimethyl-2-cyclohexen-1-ol through oxidation .


Physical And Chemical Properties Analysis

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one has a molecular weight of 154.2063 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Scientific Field : Analytical Chemistry

    • Application Summary : “2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one” is used as an analytical standard in various chemical analyses .
    • Methods of Application : It is suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .
    • Results or Outcomes : The compound is used as a reference material in these analyses, helping to identify and quantify other substances .
  • Scientific Field : Organic Chemistry

    • Application Summary : This compound can be involved in various addition reactions .
    • Methods of Application : It can be used as an electrophile in reactions such as conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations .
    • Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used .
  • Scientific Field : Food and Cosmetic Industry

    • Application Summary : “2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one” is used as a flavoring and odoriferous substance .
    • Methods of Application : It is added to products to impart a specific flavor or scent .
    • Results or Outcomes : The addition of this compound enhances the sensory experience of the product .
  • Scientific Field : Cleaning Products

    • Application Summary : This compound is used in the formulation of cleaning products .
    • Methods of Application : It is added to cleaning products to enhance their effectiveness .
    • Results or Outcomes : The addition of this compound improves the cleaning power of the products .
  • Scientific Field : Food Industry

    • Application Summary : “2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one” is used as a flavoring agent in food and beverages .
    • Methods of Application : It is added to food and beverages to enhance their taste .
    • Results or Outcomes : The addition of this compound improves the taste of the food and beverages .
  • Scientific Field : Fragrance Industry

    • Application Summary : This compound is used in the formulation of fragrances .
    • Methods of Application : It is added to fragrances to enhance their scent .
    • Results or Outcomes : The addition of this compound improves the scent of the fragrances .

properties

IUPAC Name

2-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGZTTFGUFHAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC(C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197614
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, colourless to pale yellow solid
Record name 3,5,5-Trimethyl-1,2-cyclohexanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/98/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

214.00 to 215.00 °C. @ 760.00 mm Hg
Record name 3,5,5-Trimethyl-1,2-cyclohexanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in ethanol, fat
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/98/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

CAS RN

4883-60-7, 57696-89-6
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4883-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004883607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-3,5,5-TRIMETHYL-2-CYCLOHEXENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RIP7E0O7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,5,5-Trimethyl-1,2-cyclohexanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

89 - 91 °C
Record name 3,5,5-Trimethyl-1,2-cyclohexanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
Reactant of Route 2
2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
Reactant of Route 6
2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.